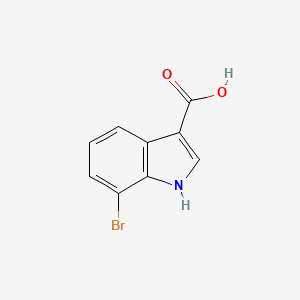

7-bromo-1H-indole-3-carboxylic acid

Description

Contextualization within Indole (B1671886) Chemistry Research

The indole framework is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. nih.govmdpi.comrjpn.org Its unique ability to mimic peptides and interact with various biological targets makes it a versatile scaffold for drug design. nih.govijpsr.com

Indole Scaffold as a Foundation for Biologically Active Compounds

The indole ring system is a fundamental component of many natural and synthetic molecules demonstrating a wide spectrum of biological activities. nih.gov This includes anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive properties. mdpi.comrjpn.orgijpsr.comresearchgate.net The essential amino acid tryptophan, for instance, contains an indole ring and is a precursor to the neurotransmitter serotonin (B10506). nih.gov The structural versatility of the indole scaffold allows for the synthesis of large libraries of compounds that can be screened against diverse biological receptors, leading to the discovery of new therapeutic agents. nih.govmdpi.com

Role of Halogenation (Bromination) in Indole Derivative Research

The introduction of halogen atoms, particularly bromine, onto the indole ring is a key strategy in medicinal chemistry to modulate the physicochemical and biological properties of the resulting derivatives. frontiersin.org Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. frontiersin.orgacs.org Bromination of indoles, for example, can enhance their reactivity, making them crucial intermediates in the synthesis of more complex bioactive molecules. chemimpex.com This modification can also lead to compounds with improved efficacy and altered selectivity profiles. Enzymatic halogenation methods are also being explored as an environmentally friendly approach to creating these valuable compounds. frontiersin.orgnih.gov

Overview of Strategic Importance in Medicinal Chemistry and Drug Discovery

The indole-3-carboxylic acid moiety and its derivatives have a rich history in the design of therapeutic agents and continue to be a focal point of contemporary research. mdpi.comijpsr.comresearchgate.netchemimpex.com The specific placement of a bromine atom at the 7-position of this scaffold provides a unique chemical handle for further molecular elaboration.

Historical and Contemporary Significance of Indole-3-Carboxylic Acid Derivatives in Therapeutic Agent Design

Derivatives of indole-3-carboxylic acid have been extensively investigated and developed for a variety of therapeutic applications. Recent studies have highlighted their potential as angiotensin II receptor 1 antagonists for the treatment of hypertension, demonstrating effects superior to existing drugs like losartan. nih.gov Furthermore, these derivatives have been designed as dual inhibitors of Bcl-2 and Mcl-1 proteins, which are key targets in cancer therapy. nih.gov The indole-3-carboxylic acid framework has also been utilized in the development of novel antimicrobial agents and potential herbicides. rsc.orgfrontiersin.org The accessibility of this scaffold through innovative synthetic methods, such as one-pot cascade reactions, further enhances its attractiveness for drug discovery programs. rsc.org

Position of 7-Bromo-1H-indole-3-carboxylic Acid as a Heterocyclic Building Block in Advanced Chemical Research

This compound serves as a vital intermediate in the synthesis of a wide range of complex organic molecules. Its bromine atom provides a reactive site for various cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of more elaborate molecular architectures. This strategic positioning enables its use in the creation of novel compounds for pharmaceutical and materials science applications. For instance, related bromo-indole derivatives are key starting materials for synthesizing inhibitors of bacterial enzymes, which could potentiate the effects of antibiotics. nih.gov The reactivity of the bromo-substituted indole ring is a critical feature that medicinal chemists exploit to build molecular complexity and fine-tune biological activity.

Scope of Current Research and Future Directions

Current research on this compound and its analogs continues to expand, driven by the need for new and effective therapeutic agents. The compound is actively used in the synthesis of novel inhibitors for various biological targets. For example, derivatives are being explored for their potential to inhibit HIV-1 integrase and as antagonists for plant hormone receptors. frontiersin.orgnih.gov

Future research is likely to focus on several key areas. The development of more efficient and stereoselective methods for the synthesis of complex molecules from this compound will remain a priority. Furthermore, the exploration of this building block in the creation of novel materials with specific electronic or photophysical properties is an emerging field of interest. The continued investigation of its derivatives against a wider range of biological targets, including those for neurodegenerative diseases and metabolic disorders, holds significant promise for the future of medicine.

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 86153-25-5 | biosynth.comscbt.comsigmaaldrich.com |

| Molecular Formula | C₉H₆BrNO₂ | biosynth.comscbt.comuni.lu |

| Molecular Weight | 240.05 g/mol | biosynth.comscbt.com |

| Physical Form | Powder | sigmaaldrich.com |

| Melting Point | 216 °C | biosynth.com |

Table 2: Examples of Research Applications for Indole-3-Carboxylic Acid Derivatives

| Derivative Type | Therapeutic/Research Area | Key Findings | Source |

| Novel Angiotensin II Receptor 1 Antagonists | Antihypertension | Demonstrated potent and long-lasting blood pressure-lowering effects in preclinical models, superior to losartan. | nih.gov |

| Bcl-2/Mcl-1 Dual Inhibitors | Anticancer | Compounds showed significant binding affinity for Bcl-2 and Mcl-1 proteins, key regulators of apoptosis. | nih.gov |

| Dipeptide Conjugates | Antimicrobial | Hybrids exhibited promising antibacterial and antifungal activity, with molecular docking studies suggesting DNA gyrase and lanosterol-14-alpha demethylase as potential targets. | rsc.org |

| TIR1 Antagonists | Herbicidal Agents | Derivatives displayed significant inhibitory effects on the root and shoot growth of both dicotyledonous and monocotyledonous plants. | frontiersin.org |

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-7-3-1-2-5-6(9(12)13)4-11-8(5)7/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWZYIREGHRJOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647520 | |

| Record name | 7-Bromo-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86153-25-5 | |

| Record name | 7-Bromo-1H-indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86153-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 7 Bromo 1h Indole 3 Carboxylic Acid

Novel Synthetic Routes and Strategies for 7-Bromo-1H-indole-3-carboxylic Acid Synthesis

The synthesis of this compound is a nuanced endeavor in organic chemistry, primarily achieved through strategic functionalization of the indole (B1671886) core. The key challenges lie in controlling the regioselectivity of both the bromination and carboxylation steps. Modern synthetic routes are characterized by the logical construction of the molecule, either by modifying a pre-functionalized indole or by building the indole ring with the substituents already in place.

Exploration of Precursors and Starting Materials in Indole Synthesis

The choice of starting material is fundamental to the successful synthesis of this compound. Chemists typically resort to readily available bromo-substituted indoles or employ intermediates that facilitate the introduction of the carboxylic acid group at the C3 position.

A common and effective strategy involves the synthesis and subsequent oxidation of 7-bromo-1H-indole-3-carbaldehyde. This two-step approach leverages the reliability of formylation at the C3 position of the indole ring.

The initial step is the formylation of 7-bromoindole (B1273607), often accomplished via the Vilsmeier-Haack reaction. This reaction uses a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to introduce an aldehyde group onto the electron-rich C3 position of the indole nucleus. The bromine substituent at the C7 position is introduced prior to this step to ensure the correct isomer is formed.

Once 7-bromo-1H-indole-3-carbaldehyde is isolated, the aldehyde functional group is oxidized to the corresponding carboxylic acid. This transformation is a standard procedure in organic synthesis and completes the construction of the target molecule.

Table 1: Synthesis via Indole-3-Carboxaldehyde Intermediate

| Step | Starting Material | Reagents | Product | Description |

|---|---|---|---|---|

| 1 | 7-Bromoindole | 1. DMF, POCl₃ | 7-Bromo-1H-indole-3-carbaldehyde | Vilsmeier-Haack formylation at the C3 position. |

| 2 | 7-Bromo-1H-indole-3-carbaldehyde | Oxidizing Agent | This compound | Oxidation of the aldehyde group to a carboxylic acid. |

Bromo-substituted indoles are cornerstone precursors for this synthesis. The most direct precursor is 7-bromoindole itself, which can then be subjected to carboxylation at the C3 position as described previously.

Alternatively, substituted isatins (1H-indole-2,3-diones) serve as versatile starting points for a variety of indole derivatives. semanticscholar.orgnih.gov The synthesis of bromo-substituted isatins is well-documented. For instance, 5,7-dibromoisatin can be prepared by refluxing isatin (B1672199) in ethanol (B145695) and adding bromine dropwise. nih.gov While converting a substituted isatin to a 3-carboxylic acid is a multi-step process, it represents a viable, albeit more complex, synthetic route. Research into adapting reactions for precursors like 7-bromoisatin (B152703) is an area of interest for creating a library of C7-substituted derivatives. calstate.edu

Multi-step Organic Synthesis Approaches

The construction of this compound is inherently a multi-step process, requiring precise control over the introduction of each functional group. The sequence of these steps—bromination and carboxylation—is critical for the success of the synthesis.

An alternative synthetic logic involves the direct bromination of indole-3-carboxylic acid. However, the electron-rich nature of the indole ring makes controlling the regioselectivity of electrophilic substitution challenging. Bromination typically occurs at the most nucleophilic position, C3, but since this position is already functionalized, substitution occurs elsewhere on the ring, often leading to a mixture of products.

For simple carboxylic acids, the Hell-Volhard-Zelinskii reaction is a classic method for achieving bromination at the alpha-carbon. libretexts.org This reaction proceeds by first converting the carboxylic acid to an acid bromide with a reagent like PBr₃. The resulting acid bromide then enolizes, and the enol reacts with Br₂ to install the bromine at the α-position. libretexts.org However, applying this directly to indole-3-carboxylic acid is complicated by the reactivity of the indole ring itself, which can be sensitive to the acidic and oxidative conditions of the reaction. Therefore, syntheses more commonly install the bromine atom at the desired position on a simpler precursor before elaborating the C3-substituent.

This approach begins with an indole ring that already contains the bromine atom at the C7 position, namely 7-bromoindole. The challenge then becomes the selective introduction of a carboxylic acid group at the C3 position.

As detailed in section 2.1.1.1, the most prevalent method for achieving this is not a direct carboxylation but a two-step formylation-oxidation sequence. The Vilsmeier-Haack reaction is highly selective for the C3 position of indoles, providing a reliable method to install the necessary carbon atom in the form of an aldehyde. google.com Subsequent oxidation of this aldehyde to a carboxylic acid is typically straightforward and high-yielding, making this sequence a robust and widely used strategy for accessing C3-carboxylated indoles.

Development of Efficient and Scalable Synthetic Procedures

The efficient and scalable synthesis of polysubstituted indoles, including this compound, is crucial for its widespread application. A notable and adaptable method involves a two-step sequence starting from readily available nitroarenes. This protocol is centered around the nih.govnih.gov-sigmatropic rearrangement of N-oxyenamines, which are generated in situ from the reaction of N-arylhydroxylamines with conjugated terminal alkynes, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). This organocatalytic approach provides access to a diverse range of indoles with various substitution patterns. nih.gov Another versatile and scalable approach that can be adapted for the synthesis of such indole-3-carboxylic acid derivatives is a flow chemistry process. This method utilizes the reaction of a substituted 2-chloronitrobenzene with ethyl cyanoacetate, followed by a reductive cyclization, offering a robust and continuous manufacturing process. nih.govbeilstein-journals.org

A direct synthesis of this compound has been achieved through the base-mediated carboxylation of 7-bromoindole with carbon dioxide. amazonaws.com This method provides the target compound in high yield. Furthermore, the Bartoli indole synthesis is recognized as one of the most direct and flexible routes to 7-substituted indoles, including this compound, by reacting a vinyl Grignard reagent with an ortho-substituted nitroarene. biosynth.com

Chemical Reactivity and Derivatization of this compound

The presence of three distinct reactive sites—the carboxylic acid, the bromine atom, and the indole N-H—makes this compound a versatile scaffold for chemical diversification.

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the C3 position is a prime handle for introducing a variety of functional groups and extending the molecular framework.

Esterification of the carboxylic acid is a common transformation to modify the compound's properties or to protect the acid during subsequent reactions. While specific examples for this compound are not extensively documented in readily available literature, general methods for the esterification of indole-3-carboxylic acids are well-established and applicable. A widely used method involves the reaction of the carboxylic acid with an alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). A patent has described the synthesis of an ethyl ester derivative of this compound using sodium hydride and ethyl iodide. google.com Additionally, hydrolysis of the corresponding methyl ester, prepared by other means, using a sodium hydroxide (B78521) solution provides another route to the carboxylic acid. semanticscholar.org

| Reagents | Solvent | Product | Yield |

| NaH, EtI | Not specified | Ethyl 7-bromo-1H-indole-3-carboxylate | Not specified |

| 2 N NaOH (hydrolysis) | Not specified | This compound | 85% semanticscholar.org |

The formation of amide bonds is a cornerstone of medicinal chemistry, allowing for the introduction of diverse side chains that can modulate biological activity. Standard peptide coupling reagents are effective for the amidation of this compound. A patent discloses the use of this compound in a general coupling procedure, indicative of its utility in amide bond formation. google.com Propylphosphonic anhydride (B1165640) (T3P®) is an efficient reagent for selective amide formation under mild conditions. unmc.edu

Commonly used coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

| Coupling Reagent | Additive | Amine | Product |

| T3P® | - | Various amines | Amide derivatives |

| EDC | HOBt | Primary/Secondary amines | Amide derivatives |

Reactivity of the Bromo-Substituent in Cross-Coupling Reactions

The bromine atom at the C7 position serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions, enabling the synthesis of complex biaryl and heteroaryl structures.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the derivatization of aryl halides. The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is particularly noteworthy for its mild reaction conditions and broad functional group tolerance. unmc.edu While direct examples with this compound are sparse in the literature, the closely related 7-bromo-1H-indole-3-carbaldehyde readily participates in Suzuki-Miyaura couplings with phenylboronic acid. This suggests that the carboxylic acid or its ester derivatives would be similarly reactive.

Table of Palladium-Catalyzed Coupling Reactions:

| Reaction Type | Catalyst | Ligand | Base | Coupling Partner | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Arylboronic acid | 7-Aryl-1H-indole-3-carboxylic acid derivative |

Nucleophilic Aromatic Substitution with Activated Bromine

The bromine atom at the C7 position of the indole ring is generally considered unreactive towards classical nucleophilic aromatic substitution (SNAr). However, its reactivity can be enhanced by the presence of activating groups that withdraw electron density from the aromatic ring, thereby stabilizing the intermediate Meisenheimer complex. In the case of this compound, the electron-withdrawing nature of the carboxylic acid group at the C3 position can influence the electronic properties of the benzene (B151609) portion of the indole ring, although this effect is transmitted through the heterocyclic ring.

Indole Nitrogen (N1) Alkylation and Acylation Strategies

Modification of the indole nitrogen (N1) is a common strategy to introduce molecular diversity. Both alkylation and acylation at this position are well-established transformations for indole derivatives.

N1-Alkylation: The alkylation of the N1 position of this compound, or more commonly its ester derivatives, is typically achieved by deprotonation of the indole N-H with a suitable base, followed by the introduction of an alkylating agent. A strong base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is often employed to generate the highly nucleophilic indolide anion. Subsequent treatment with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or other electrophiles furnishes the N1-alkylated product. For instance, the alkylation of the related 6-bromoindole (B116670) with a bromoacetic ester proceeds via this pathway to yield the corresponding N-substituted product. nih.gov

N1-Acylation: Similarly, acylation at the N1 position can be accomplished by reacting the indole derivative with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base. The carboxylic acid at the C3 position may require protection, for instance as an ester, to prevent unwanted side reactions.

| Reaction Type | Reagents and Conditions | Product Type |

| N1-Alkylation | 1. Base (e.g., NaH, K₂CO₃) in aprotic solvent (e.g., DMF, THF) 2. Alkyl halide (R-X) | N1-Alkyl-7-bromo-1H-indole-3-carboxylate |

| N1-Acylation | 1. Base (e.g., NaH, Et₃N) 2. Acylating agent (e.g., RCOCl, (RCO)₂O) | N1-Acyl-7-bromo-1H-indole-3-carboxylate |

Core Modification and Diversification Techniques

The bromine atom at the C7 position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling significant diversification of the indole core. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 7-bromoindole derivative with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This methodology allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the C7 position. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates.

Heck Coupling: The Heck reaction provides a means to introduce alkenyl groups at the C7 position by coupling the 7-bromoindole with an alkene in the presence of a palladium catalyst and a base. acs.orgorganic-chemistry.orgbeilstein-journals.orgmdpi.comnih.gov Intramolecular Heck reactions of suitably substituted bromoindoles have also been employed to construct fused ring systems. acs.org

Buchwald-Hartwig Amination: This powerful reaction enables the formation of carbon-nitrogen bonds by coupling the 7-bromoindole with a primary or secondary amine, catalyzed by a palladium complex. wikipedia.orglibretexts.orgacsgcipr.orgrsc.org This provides access to a diverse array of 7-aminoindole derivatives.

Carbonylative Coupling: Modifications such as carbonylative Suzuki couplings can be used to introduce keto functionalities. For example, a Boc-protected 3-bromoindole has been successfully subjected to a carbonylative Suzuki coupling, highlighting a method for core diversification. nih.gov

| Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Examples) | Product |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂ / SPhos, Pd(PPh₃)₄ | 7-Aryl-1H-indole-3-carboxylic acid |

| Heck | Alkene | Pd(OAc)₂ / PPh₃ | 7-Alkenyl-1H-indole-3-carboxylic acid |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ / BINAP | 7-(R¹R²N)-1H-indole-3-carboxylic acid |

Beyond cross-coupling reactions, the carboxylic acid at the C3 position offers another site for modification, including reduction to an alcohol, conversion to amides, or decarboxylation, further expanding the synthetic utility of this scaffold. transformationtutoring.com

Reaction Mechanisms and Kinetic Studies in Synthesis

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and predicting product outcomes. While specific kinetic studies on the synthesis of this compound derivatives are not extensively reported, the general mechanisms of the key transformations are well-established.

The palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig) proceed through a common catalytic cycle involving three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 7-bromoindole, forming a Pd(II) intermediate.

Transmetalation (for Suzuki) or Olefin Insertion (for Heck) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner is transferred to the palladium center.

Reductive Elimination: The desired product is formed, and the Pd(0) catalyst is regenerated. wikipedia.orglibretexts.orgorganic-chemistry.orgwikipedia.orglibretexts.org

Kinetic studies, such as Reaction Progress Kinetic Analysis (RPKA), can provide valuable insights into these catalytic cycles, helping to identify the rate-determining step and the influence of various reaction parameters. youtube.com The use of techniques like the kinetic isotope effect (KIE) can also be instrumental in elucidating reaction mechanisms, for instance, by determining if a particular C-H bond is broken in the rate-determining step of a reaction. While detailed mechanistic studies for this specific indole are limited, the principles derived from broader investigations into indole chemistry and cross-coupling reactions are directly applicable.

Structure Activity Relationship Sar Studies of 7 Bromo 1h Indole 3 Carboxylic Acid Derivatives

Positional Isomerism and Substituent Effects on Biological Activity

The specific placement of substituents on the indole (B1671886) ring of 7-bromo-1H-indole-3-carboxylic acid derivatives significantly impacts their pharmacological profiles.

Impact of Bromine Position on Pharmacological Profile

The location of the bromine atom on the indole scaffold is a key determinant of biological activity. Studies on various brominated indole derivatives have demonstrated that positional isomerism directly influences their inhibitory potency against different biological targets.

For instance, research on brominated indole carboxaldehydes as quorum sensing inhibitors revealed that the position of the bromine atom affects the half-maximal inhibitory concentration (IC50). mdpi.com Specifically, 5-bromoindole-3-carboxaldehyde (B1265535) showed a significantly lower IC50 compared to 7-bromoindole-3-carboxaldehyde, indicating that the bromine position is crucial for the compound's quorum sensing inhibition capabilities. mdpi.com This suggests that the electronic and steric properties conferred by the bromine atom at different positions modulate the interaction with the target receptor.

Similarly, in the context of anti-inflammatory activity, the position of bromine on the isatin (B1672199) scaffold, a related indole derivative, was shown to be important. While 5-bromoisatin (B120047) exhibited higher nitric oxide (NO) inhibitory activity than the non-brominated isatin, 7-bromoisatin (B152703) showed reduced activity. mdpi.com This further underscores the principle that the specific location of the halogen substituent is a critical factor in determining the pharmacological outcome.

Table 1: Impact of Bromine Position on Quorum Sensing Inhibition

| Compound | Average IC50 (µM) |

|---|---|

| Indole-3-carboxaldehyde | 1400 |

| 5-Bromoindole-3-carboxaldehyde | 100 |

| 6-Bromoindole-3-carboxaldehyde | 200 |

| 7-Bromoindole-3-carboxaldehyde | 700 |

Data sourced from a study on Chromobacterium violaceum AHL system. mdpi.com

Role of Carboxylic Acid Group in Target Binding

The carboxylic acid group at the 3-position of the indole ring is a recurring motif in many biologically active derivatives and plays a pivotal role in target binding. This functional group, with its ability to act as a hydrogen bond donor and acceptor, often anchors the molecule within the active site of a target protein.

In the context of HIV-1 integrase inhibitors, the indole-2-carboxylic acid scaffold, a close structural relative, demonstrated that the carboxyl group chelates with two magnesium ions in the enzyme's active site. mdpi.comrsc.org This metal-chelating interaction is a critical component of the inhibitory mechanism. While the primary focus of this article is on 3-carboxylic acid derivatives, the binding mode of the 2-carboxylic acid analogue provides valuable insight into the potential role of this functional group.

Exploration of Side Chain Diversification and its Influence on Biological Outcomes

Diversification of the side chains attached to the this compound core is a common strategy to modulate pharmacokinetic and pharmacodynamic properties. By introducing various substituents, researchers can fine-tune the compound's solubility, lipophilicity, and steric bulk, thereby influencing its biological activity.

For example, in the development of antimicrobial agents, indole-3-carboxamide-polyamine conjugates have been synthesized. The length of the polyamine side chain was found to significantly impact the antimicrobial spectrum and potency. nih.gov Longer polyamine chains were generally associated with a higher likelihood of activity against Gram-negative bacteria and fungi. nih.gov

In the design of HIV-1 integrase inhibitors based on an indole-2-carboxylic acid scaffold, the introduction of a long branch at the C3 position of the indole core improved the interaction with a hydrophobic cavity near the active site of the enzyme, leading to a marked increase in inhibitory effect. mdpi.com This highlights how side chain modifications can exploit specific features of the target's binding site to enhance potency.

Rational Design Principles for Enhanced Selectivity and Potency

The rational design of this compound derivatives involves a deep understanding of the target's three-dimensional structure and the application of medicinal chemistry principles to optimize ligand-target interactions. The goal is to enhance both the potency (the concentration required to produce an effect) and the selectivity (the ability to interact with the intended target over others).

A key principle is the use of structure-based drug design, where the known crystal structure of a target enzyme or receptor guides the modification of the lead compound. For instance, in the development of multi-targeted kinase inhibitors, a 7-azaindole (B17877) core (an indole isostere) was used to design compounds that could fit into the ATP-binding pocket of multiple oncogenic kinases. nih.gov By carefully selecting substituents that form specific hydrogen bonds and hydrophobic interactions, researchers were able to develop a potent and selective inhibitor. nih.gov

Another principle is the consideration of physicochemical properties. For example, in the design of herbicides targeting the auxin receptor TIR1, modifications to the indole-3-carboxylic acid scaffold were made to optimize the compound's ability to mimic the natural hormone auxin while having improved properties for agricultural use. frontiersin.orgnih.gov

Computational Chemistry in SAR Analysis

Computational chemistry plays an increasingly vital role in understanding and predicting the SAR of this compound derivatives. These methods provide insights into the molecular interactions that govern biological activity and help prioritize the synthesis of new compounds.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties or structural features. By developing mathematical models, QSAR can predict the activity of unsynthesized compounds, thereby guiding the design of more potent analogues.

QSAR studies have been successfully applied to various indole derivatives. For instance, a QSAR model was developed to predict the inhibitory activity of isatin and indole-based compounds against the 3C-like protease of SARS-CoV. nih.gov The model identified key structural features that contribute to the inhibitory activity, providing a framework for the design of new antiviral agents.

In another study, 2D-QSAR modeling was used to guide the design of novel 1H-3-indolyl derivatives as antioxidants. researchgate.netnih.gov The QSAR model helped to identify the most promising candidates for synthesis and in vitro testing, ultimately leading to the discovery of a compound with superior antioxidant activity compared to the standard. nih.gov These examples demonstrate the power of QSAR in accelerating the drug discovery process by providing a rational basis for lead optimization.

Pharmacophore Modeling for Target Interaction Prediction

Pharmacophore modeling is a pivotal computational technique in drug discovery, employed to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a particular response. This approach is instrumental in understanding the structure-activity relationships (SAR) of a series of compounds and in guiding the design of new, more potent, and selective ligands. For derivatives of this compound, pharmacophore modeling serves to elucidate the key structural motifs required for their biological activity and to predict their interactions with potential macromolecular targets.

The development of a pharmacophore model for this compound derivatives typically commences with a set of molecules that have demonstrated a range of biological activities towards a specific target. The fundamental principle is to identify the common chemical features that are critical for the observed activity. These features are not merely the atoms themselves but rather their abstract properties, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable centers.

Based on the structure of this compound, a hypothetical pharmacophore model can be constructed, highlighting the key features that are likely to be important for its interaction with a biological target.

A putative pharmacophore model for a this compound derivative might include the following features:

A Hydrogen Bond Donor (HBD): The indole N-H group is a prominent hydrogen bond donor.

A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the carboxylic acid group serves as a strong hydrogen bond acceptor.

An Aromatic Ring (AR): The bicyclic indole ring system provides a significant hydrophobic and aromatic region capable of engaging in π-π stacking or hydrophobic interactions with the target.

A Negative Ionizable Feature (NI): At physiological pH, the carboxylic acid group is typically deprotonated, presenting a negative charge that can interact with positively charged residues in a binding pocket.

The spatial arrangement of these features is critical. The relative distances and angles between these pharmacophoric points define the three-dimensional query used to screen virtual compound libraries for novel molecules with the potential for similar biological activity.

Illustrative Pharmacophore Model for a Hypothetical Target

To illustrate the application of pharmacophore modeling, let us consider a hypothetical scenario where a series of this compound derivatives have been evaluated for their inhibitory activity against a fictional enzyme, "Indoleamine Brominase." The table below presents a set of hypothetical compounds and their corresponding biological activities.

| Compound ID | Structure | IC₅₀ (µM) | Pharmacophore Feature Match |

|---|---|---|---|

| 1 | This compound | 5.2 | HBD, HBA, AR, Halogen/Hydrophobic, NI |

| 2 | 7-chloro-1H-indole-3-carboxylic acid | 8.9 | HBD, HBA, AR, Halogen/Hydrophobic, NI |

| 3 | 1H-indole-3-carboxylic acid | 25.1 | HBD, HBA, AR, NI |

| 4 | 7-bromo-1H-indole-3-carboxamide | 15.6 | HBD, HBA, AR, Halogen/Hydrophobic |

| 5 | 7-bromo-N-methyl-1H-indole-3-carboxamide | 12.3 | HBA, AR, Halogen/Hydrophobic |

From this hypothetical data, a pharmacophore model could be generated. The high activity of compound 1 suggests that all five features are important. The reduced activity of compound 2, where bromine is replaced by chlorine, indicates that the nature of the halogen at position 7 influences the interaction, possibly through the strength of the halogen bond or its lipophilicity. The significant drop in activity for compound 3, which lacks the bromine atom, strongly supports the importance of the feature at this position. The lower activity of the amide derivatives (compounds 4 and 5) compared to the carboxylic acid (compound 1) highlights the critical role of the negative ionizable feature for potent inhibition of "Indoleamine Brominase." The further decrease in activity for the N-methylated amide (compound 5), which lacks the N-H hydrogen bond donor, reinforces the importance of this feature.

This pharmacophore model, once validated using a test set of compounds with known activities, can then be used as a 3D query to screen large chemical databases. This virtual screening process can identify novel chemical scaffolds that possess the required pharmacophoric features in the correct spatial orientation, leading to the discovery of new potential inhibitors of the target enzyme.

It is important to note that while this example is hypothetical, the principles of pharmacophore modeling are widely applied in drug discovery programs involving indole-based compounds. For instance, pharmacophore models have been successfully developed for indole derivatives targeting phosphodiesterase IV, Janus Kinase 2 (JAK2), and for compounds with anti-amyloidogenic activity. nih.govbohrium.com These studies have consistently highlighted the importance of the indole scaffold as a core aromatic feature, with specific substitutions providing the necessary hydrogen bonding and hydrophobic interactions for potent and selective target engagement.

Biological and Pharmacological Research of 7 Bromo 1h Indole 3 Carboxylic Acid and Its Analogs

In Vitro Biological Evaluation and Screening of 7-Bromo-1H-indole-3-carboxylic Acid and its Analogs

Antiproliferative Activity against Cancer Cell Lines

The indole (B1671886) nucleus is a prominent scaffold in medicinal chemistry, recognized for its presence in numerous bioactive compounds with potential therapeutic applications, including oncology. nih.govresearchgate.netnih.gov While direct experimental data on the antiproliferative activity of this compound is limited in the reviewed literature, extensive research has been conducted on its analogs, particularly other bromo-indole derivatives. These studies evaluate their potential as anticancer agents against a variety of human cancer cell lines. The bromine substituent's role, position on the indole ring, and the nature of the entire molecular structure collectively influence the observed biological activity. nih.gov

Analogs of bromo-indole carboxylic acid have been evaluated for their ability to inhibit the growth of non-small cell lung cancer, with the A549 cell line being a common model.

One study investigated 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide , a derivative of 5-bromoindole-2-carboxylic acid. This compound exhibited a dose-dependent antiproliferative effect against A549 cells, achieving 95% inhibition at a concentration of 100 µg/mL. The half-maximal inhibitory concentration (IC50) was determined to be 14.4 µg/mL. nih.govwaocp.org In a related study, another analog, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide , also demonstrated antiproliferative activity against A549 cells, with a reported IC50 value of 45.5 µg/mL. researchgate.net

Further research into derivatives of 5-bromoindole-2-carboxylic acid , such as carbothioamides, oxadiazoles, and triazoles, identified them as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govresearchgate.net These compounds were found to decrease the growth of A549 cells, with one derivative, designated as compound 3a, showing particular potency. nih.govresearchgate.net

The position of the bromine atom also influences activity. A minilibrary of 6-bromo derivatives of indole phytoalexins was synthesized and screened. Among them, a 3,4-dichlorophenylamino analogue of 6-bromo-1-Boc-brassinin showed notable potency against A549 cells with an IC50 of 8.8 μM. nottingham.ac.uk In a different series of indole-2-carboxamides , a bromo-substituted derivative (Vd) was tested, showing a half-maximal growth inhibition (GI50) value of 66 nM. nih.gov

Antiproliferative Activity of Bromo-Indole Analogs against A549 Lung Cancer Cells

| Compound | Activity Metric | Value | Reference |

|---|---|---|---|

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | IC50 | 14.4 µg/mL | nih.govwaocp.org |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | IC50 | 45.5 µg/mL | researchgate.net |

| 3,4-dichlorophenylamino analogue of 6-bromo-1-Boc-brassinin | IC50 | 8.8 µM | nottingham.ac.uk |

| Bromo-substituted indole-2-carboxamide (Vd) | GI50 | 66 nM | nih.gov |

A review of the available scientific literature did not yield specific studies evaluating the antiproliferative activity of this compound or its direct bromo-indole analogs against the BGC-823 human gastric cancer cell line. This cell line is, however, utilized in broader anticancer research to assess the efficacy of other chemical entities. For instance, gambogic acid has been shown to inhibit BGC-823 cell proliferation and induce apoptosis, with IC50 values around 1.02-1.41 µmol/L. nih.govnih.gov The absence of data for bromo-indole derivatives highlights a potential area for future investigation in the search for novel gastric cancer therapies.

The antiproliferative effects of bromo-indole analogs have been investigated against several colorectal cancer cell lines. In a study involving 6-bromoindole (B116670) phytoalexin derivatives , the 3,4-dichlorophenylamino analogue of 6-bromo-1-Boc-brassinin was identified as the most potent compound tested against HCT116 cells, with an IC50 value of 7.1 μM. nottingham.ac.uk

Additionally, new 28-indole-betulin derivatives, which incorporate an indole moiety, were evaluated for anticancer activity against a panel including DLD-1 and HT-29 colorectal cancer cells. mdpi.com While these compounds showed activity, the MCF-7 breast cancer cell line was found to be the most sensitive to their effects. mdpi.com

Searches for specific antiproliferative data concerning this compound or its analogs against SW480, SW620, and DLD1 cell lines did not yield specific results in the reviewed literature.

Antiproliferative Activity of Bromo-Indole Analogs against Colorectal Cancer Cells

| Compound | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 3,4-dichlorophenylamino analogue of 6-bromo-1-Boc-brassinin | HCT116 | IC50 | 7.1 µM | nottingham.ac.uk |

Specific studies detailing the in vitro evaluation of this compound or its indole-based analogs against the MIA PaCa-2 pancreatic cancer cell line were not identified in the conducted research survey. However, the broader potential of bromine-containing heterocyclic compounds as anticancer agents has been explored. For example, a spirocyclic 3-bromo-4,5-dihydroisoxazole (B8742708) derivative (compound 11), which is not an indole, was found to strongly reduce cell growth in four different pancreatic cancer cell lines by covalently inhibiting the glycolytic enzyme hGAPDH. nih.gov This suggests that the inclusion of bromine in heterocyclic scaffolds can be a viable strategy for developing agents against pancreatic cancer, warranting future studies on bromo-indole structures.

The general anticancer potential of bromo-indole derivatives is supported by numerous studies demonstrating their activity across a range of cancer types and mechanisms. The indole scaffold is a well-established pharmacophore for developing agents that can induce apoptosis and inhibit cancer cell proliferation. nih.gov

Derivatives of 5-bromoindole-2-carboxylic acid have been developed as inhibitors of key signaling proteins in cancer, such as EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis. nih.govnih.gov The substitution of a bromine atom can significantly influence potency; in one series of indole-2-carboxamides, replacing a chlorine atom with bromine resulted in a slight decrease in antiproliferative activity, indicating that the specific halogen and its position are critical for optimal interaction with the biological target. nih.gov

Other research has focused on developing bromo-indole derivatives as dual inhibitors of targets like SRC and EGFR kinases, which can help in overcoming chemotherapy resistance. nih.gov Furthermore, bromo-indole structures have been used as a basis for synthesizing compounds that inhibit tubulin polymerization, a validated anticancer strategy that disrupts cell division. sigmaaldrich.com The collective evidence suggests that bromo-indole-carboxylic acids and their related analogs are a versatile class of compounds with significant, multifaceted potential for the development of novel anticancer therapeutics. nih.gov

Antiviral Activity against Specific Pathogens (e.g., SARS-CoV-2)

The global health crisis caused by SARS-CoV-2 prompted intensive research into novel antiviral agents. Analogs of this compound have been investigated for their potential to combat this viral pathogen.

Inhibition of Viral Replication

Research has identified a specific analog, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, as a potent inhibitor of SARS-CoV-2 replication in vitro. actanaturae.runih.govnih.gov Studies have demonstrated that this compound can completely suppress the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM. actanaturae.runih.govnih.gov The antiviral activity of this analog is considered reliable and dose-dependent, indicating a specific action against the virus. actanaturae.ru The proposed mechanism for this inhibition is aimed at preventing the infection and halting the replication and reproduction of the virus in adjacent cells. actanaturae.runih.gov

The efficacy of this compound is highlighted by its 50% inhibitory concentration (IC50) of 1.06 μg/mL and a high selectivity index (SI) of 78.6, meeting the requirements for the development of antiviral drugs for COVID-19. actanaturae.runih.gov

Effects on Viral Entry or Assembly

In addition to inhibiting viral replication, the aforementioned analog, dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, has shown the ability to interfere with processes related to viral entry. Research has revealed that this compound suppresses the formation of syncytia induced by the SARS-CoV-2 spike (S) glycoprotein (B1211001) by 89%. actanaturae.runih.gov Syncytia formation is a critical aspect of viral spread and pathogenesis, and its inhibition suggests a potential mechanism that disrupts the fusion of the viral envelope with host cell membranes, thereby hindering viral entry. nih.gov

Anti-inflammatory Properties

The indole nucleus is a common scaffold in molecules exhibiting anti-inflammatory effects. While specific studies on the anti-inflammatory properties of this compound are not extensively detailed in the provided search results, the broader class of indole derivatives has been reported to possess significant anti-inflammatory activity. For instance, various indole-based compounds have been shown to be effective in animal models of inflammation. nih.gov The mechanisms often involve the modulation of key inflammatory pathways.

Enzyme Inhibition Studies

The ability of indole derivatives to interact with and inhibit the activity of specific enzymes is a key area of pharmacological research. Analogs of this compound have been explored as inhibitors of several enzymes implicated in disease.

Inhibition of Fructose-1,6-bisphosphatase (FBPase)

Fructose-1,6-bisphosphatase (FBPase) is a critical enzyme in gluconeogenesis, and its inhibition is a therapeutic strategy for type 2 diabetes. nih.govdoi.org Research into indole derivatives has led to the discovery of potent FBPase inhibitors. Notably, a series of 7-nitro-1H-indole-2-carboxylic acid derivatives have been synthesized and evaluated as allosteric inhibitors of FBPase. doi.orgresearchgate.net One of the most potent compounds in this series demonstrated an IC50 value of 0.10 μM. doi.org The design of these inhibitors was guided by the structure of known FBPase inhibitors, integrating key pharmacophoric groups to enhance binding affinity. doi.org While these are not direct bromo-analogs, this research highlights the potential of the substituted indole-carboxylic acid scaffold to produce effective FBPase inhibitors.

Indoleamine 2,3-dioxygenase Inhibition

Indoleamine 2,3-dioxygenase (IDO1) is an enzyme that plays a crucial role in immune tolerance and is a significant target in cancer therapy. nih.gov The inhibition of IDO1 can enhance the body's immune response against cancer cells. Indole derivatives have been a focus of research for developing IDO1 inhibitors. espublisher.com Computational and in vitro studies have explored various indole-based structures to optimize their interaction with the IDO1 active site. nih.govespublisher.com Although specific data on this compound as an IDO1 inhibitor is not available in the provided results, the general success of indole derivatives in this area suggests that analogs of this compound could also possess inhibitory activity against IDO1.

Matrix Metallopeptidase (MMP-13) Inhibition

Matrix metallopeptidase-13 (MMP-13), a zinc-dependent endopeptidase, plays a crucial role in the degradation of extracellular matrix components, particularly type II collagen. Its over-expression is strongly associated with the pathogenesis of osteoarthritis and rheumatoid arthritis. Consequently, selective inhibition of MMP-13 is a key therapeutic strategy for these conditions.

Indole derivatives have been investigated as selective MMP-13 inhibitors. Research has shown that for indole-based inhibitors, a terminal acidic group, such as the carboxylic acid in this compound, can be a critical contributor to potency. nih.govacs.org This acidic moiety often forms a hydrogen bond or a salt bridge with a partially solvent-exposed lysine (B10760008) residue (Lys140) at the active site of MMP-13. nih.govacs.org The removal of this acidic group or its replacement with a non-acidic analog typically results in a significant loss of inhibitory activity, underscoring its importance for target binding. nih.govacs.org Studies on related indole analogs have demonstrated that while the carboxylic acid is a potent anchor, it is not essential and can be replaced by other functional groups that can establish similar key interactions without the potential liabilities associated with carboxylates. nih.gov

| Compound | Structure | MMP-13 Inhibition (IC50) | Key Structural Feature |

|---|---|---|---|

| Analog 13 | Indole with benzoate (B1203000) group | Potent | Terminal acidic group forms H-bond with Lys140. nih.govacs.org |

| Analog 21 | Unsubstituted phenyl analog of 13 | 10-fold less potent than Analog 13 | Lacks the critical benzoate group. nih.govacs.org |

| Analog 14 | Benzoate group removed | Order of magnitude loss in activity vs. 13 | Absence of the terminal ring system. nih.govacs.org |

Factor Xa Inhibition

Factor Xa (FXa) is a serine protease that plays a pivotal role in the blood coagulation cascade, making it a prime target for the development of anticoagulant therapies to treat and prevent thrombotic disorders. nih.govmdpi.comnih.gov The inhibition of FXa prevents the conversion of prothrombin to thrombin, thereby blocking the amplification of the coagulation process. nih.gov

A series of indole-based compounds have been investigated as inhibitors of Factor Xa. nih.gov These inhibitors are designed to bind to the active site of FXa, which is composed of distinct hydrophobic pockets (S1 and S4). nih.gov While specific data on this compound is limited in this context, research on related indole and carbazole (B46965) structures has yielded highly potent FXa inhibitors. One of the most potent compounds from a studied series demonstrated an inhibitory constant (Ki) of 0.2 nM against FXa, with high selectivity over other related proteases like thrombin and trypsin. nih.gov This indicates that the indole scaffold is a viable starting point for designing effective and selective FXa inhibitors. nih.govresearchgate.net

α-Glucosidase Enzyme Inhibition

α-Glucosidase is a key enzyme located in the brush border of the small intestine responsible for the final step in carbohydrate digestion, breaking down disaccharides into monosaccharides like glucose. researchgate.netnih.gov Inhibiting this enzyme can delay carbohydrate digestion and suppress postprandial hyperglycemia, which is a therapeutic strategy for managing type 2 diabetes mellitus. researchgate.netnih.gov

Analogs of this compound, specifically bromo-substituted indazole derivatives, have been evaluated for their α-glucosidase inhibitory potential. nih.govresearchgate.net A series of 7-carbo-substituted 5-bromo-3-methylindazoles showed significant to moderate α-glucosidase inhibition, with some compounds exhibiting greater potency than the standard drug, acarbose. nih.govresearchgate.net Molecular docking studies suggest that these compounds bind to the enzyme's active site through a combination of non-covalent interactions, including hydrogen bonds and π-alkyl interactions, which enhance their inhibitory effect. nih.gov

| Compound Type | Example Compound | α-Glucosidase Inhibition (IC50 in µM) |

|---|---|---|

| Acarbose (Reference) | - | 0.82 nih.govresearchgate.net |

| 7-aryl-5-bromo-3-methylindazoles | Compound 3a | 0.50 - 51.51 nih.govresearchgate.net |

| 7-(arylethynyl)-5-bromo-3-methylindazoles | Compound 4a | 0.42 - 23.71 nih.govresearchgate.net |

Receptor Binding and Modulation Studies

Auxin Receptor Protein TIR1 Antagonism

The Transport Inhibitor Response 1 (TIR1) protein is a key receptor in the auxin signaling pathway in plants. Auxin, a plant hormone, binds to TIR1, which then triggers the degradation of Aux/IAA transcriptional repressor proteins, leading to the expression of auxin-responsive genes. frontiersin.org Synthetic auxin mimics are used as herbicides. Conversely, TIR1 antagonists can block this pathway, representing an alternative strategy for chemical manipulation of plant growth. frontiersin.org

Derivatives of indole-3-carboxylic acid have been designed and synthesized as potential antagonists of the auxin receptor TIR1. frontiersin.org These compounds are developed to compete with natural auxin (indole-3-acetic acid, IAA) for binding to the TIR1 receptor, thereby inhibiting the downstream signaling cascade. Research in this area aims to develop novel herbicides with different modes of action. frontiersin.org

HIV-1 Integrase Strand Transfer Inhibition

HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus. It catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer. nih.govmdpi.com Inhibitors of the strand transfer step (INSTIs) are a critical class of antiretroviral drugs. rsc.orgnih.gov

Analogs based on the indole-2-carboxylic acid scaffold have been identified as potent HIV-1 integrase strand transfer inhibitors. nih.govrsc.orgnih.gov The inhibitory mechanism involves the chelation of two magnesium ions (Mg²⁺) within the enzyme's active site by the indole nucleus and the C2-carboxylic acid group. nih.govrsc.org Structural optimization of these indole-2-carboxylic acid derivatives, such as introducing halogenated benzene (B151609) rings, has led to compounds with significantly enhanced inhibitory activity. rsc.org One such optimized derivative, compound 17a, showed marked inhibition with an IC₅₀ value of 3.11 µM. rsc.org Further optimization of a different series led to compound 20a, with an IC₅₀ of just 0.13 µM. nih.gov

| Compound | Key Structural Feature | HIV-1 Integrase Inhibition (IC50 in µM) |

|---|---|---|

| Indole-2-carboxylic acid (1) | Parent scaffold | Inhibitory rsc.org |

| Compound 3 | Initial hit | 12.41 nih.gov |

| Compound 17a | C6 halogenated benzene ring | 3.11 rsc.org |

| Compound 20a | Long branch on C3 of indole core | 0.13 nih.gov |

PPARγ/δ Agonism

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors (isoforms α, β/δ, and γ) that function as ligand-activated transcription factors regulating gene expression involved in lipid metabolism, insulin (B600854) sensitivity, and inflammation. nih.gov PPARγ agonists are used as insulin sensitizers, while PPARδ activation is linked to increased fatty acid metabolism. nih.gov

Heterocyclic compounds, including those with an indole core, have been explored as ligands for PPARs. nih.gov The development of PPARγ and PPARδ agonists is an active area of research for treating metabolic diseases. While specific studies on this compound as a PPAR agonist are not prominent, the broader class of indole derivatives is recognized for its potential to modulate these receptors. The design of dual PPARα/γ or selective PPARγ agonists often incorporates a carboxylic acid feature, similar to that in the title compound, which typically interacts with key amino acid residues in the ligand-binding domain of the receptor. nih.gov

hFPRL1 Receptor Modulation

Currently, there is a lack of specific published research detailing the modulatory effects of this compound or its direct analogs on the human formyl peptide receptor-like 1 (hFPRL1). While various indole derivatives have been investigated for a wide range of biological activities, their interaction with this specific receptor remains an area that requires further scientific exploration.

Adenosine (B11128) Monophosphate-activated Protein Kinase (AMPK) Activation

The activation of adenosine monophosphate-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis, has been a target for the development of therapeutics for metabolic diseases. While direct studies on this compound are limited, research into analogous indole structures provides insight into the potential for AMPK activation.

Analogs of indole-3-carboxylic acid have been identified as direct activators of AMPK. For instance, the compound 6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577) was developed as a direct AMPK activator for the potential treatment of diabetic nephropathy. nih.gov The mechanism of AMPK activation generally involves the binding of activators to the kinase, which can lead to allosteric activation and protection of the key threonine residue (Thr172) in the α-subunit from dephosphorylation, thus prolonging the kinase's activity. nih.govnih.gov

Activated AMPK plays a significant role in various cellular processes. It can inhibit the mTORC1 pathway, a central regulator of cell growth, and can also trigger mitophagy, the process of clearing out defective mitochondria, while simultaneously promoting the biogenesis of new, functional mitochondria. nih.gov The activation of AMPK can also lead to the phosphorylation of downstream targets like acetyl-CoA carboxylase (ACC), shifting metabolism from fatty acid synthesis to oxidation. nih.gov

While these findings on related indole acids are promising, further investigation is necessary to determine the specific AMPK activating properties and mechanism of action for this compound.

Antimicrobial and Antitubercular Activities

Indole derivatives, including those with bromine substitutions, have demonstrated significant potential as antimicrobial and antitubercular agents. The presence of a bromine atom on the indole ring has been shown to enhance the antimicrobial efficacy of certain compounds.

Research into 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives has shown that bromo-substituted compounds exhibit notable antimicrobial activity. For example, 7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole displayed a minimum inhibitory concentration (MIC) of 7.8 µg/mL against Staphylococcus aureus and 3.9 µg/mL against methicillin-resistant S. aureus (MRSA). mdpi.com Furthermore, the introduction of a bromine atom into a related imidazole (B134444) compound significantly enhanced its activity against S. aureus, MRSA, and Candida albicans. mdpi.com

In the context of antitubercular activity, indole-2-carboxamides have been identified as potent inhibitors of Mycobacterium tuberculosis, targeting the MmpL3 transporter. acs.org While not a direct analog of this compound, this highlights the potential of the indole scaffold in combating tuberculosis. Additionally, a series of 6-bromoindole-based inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE) have been developed. These compounds, such as (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1), act as potentiators, significantly enhancing the effect of antibiotics against pathogenic bacteria. nih.gov

Another class of related compounds, α,ω-di-(5-bromoindole-3-carboxamido)spermine, has shown intrinsic antimicrobial activity against Staphylococcus aureus and MRSA. mdpi.com These compounds are also capable of enhancing the activity of conventional antibiotics against Gram-negative bacteria. mdpi.com

The following table summarizes the antimicrobial activity of some bromo-indole derivatives.

| Compound/Derivative | Target Organism | Activity/MIC | Reference |

| 7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole | S. aureus | MIC: 7.8 µg/mL | mdpi.com |

| 7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole | MRSA | MIC: 3.9 µg/mL | mdpi.com |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | C. albicans | MIC: 3.9 µg/mL | mdpi.com |

| α,ω-di-(5-bromoindole-3-carboxamido)spermine | S. aureus, MRSA | Intrinsic antimicrobial activity | mdpi.com |

| (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) | Pathogenic bacteria | Antibiotic potentiator | nih.gov |

Antioxidant Properties

Bromo-substituted indole derivatives have been identified as possessing significant antioxidant properties. The ability of these compounds to scavenge free radicals makes them of interest for their potential to mitigate oxidative stress-related damage.

A study of bromoindoles isolated from the marine gastropod Drupella fragum revealed notable antioxidative activity. nih.gov Specifically, 6-bromo-5-hydroxyindole (B2639118) demonstrated strong antioxidant potency, comparable to the synthetic antioxidant butylated hydroxytoluene (BHT), when evaluated using the peroxide value (POV) method. nih.gov

Further research into novel indole derivatives has shown their capacity to inhibit lipid peroxidation. researchgate.net In one study, several N1 and C3 substituted indole derivatives, including a compound with a bromine substitution at the C5 position, exhibited significant inhibition of in vitro non-enzymatic lipid peroxidation of rat hepatic microsomal membranes. researchgate.net At a concentration of 0.25 mM, most of the tested compounds showed over 97% inhibition of lipid peroxidation. researchgate.net

The antioxidant activity of indole derivatives is often dependent on the nature and position of substituents on the indole ring. For instance, studies on ethenyl indoles have demonstrated that those with electron-donating substituents exhibit antioxidant properties comparable to vitamin E. rsc.org The proposed mechanism for their antioxidant action involves hydrogen and/or electron and proton transfer to quench free radicals. rsc.org

Herbicidal Activity

Analogs of this compound have been extensively studied for their herbicidal properties, demonstrating significant inhibitory effects on the growth of various weed species.

A series of novel indole-3-carboxylic acid derivatives have been synthesized and evaluated for their herbicidal activity against both dicotyledonous and monocotyledonous plants. nih.govnih.govresearchgate.net In petri dish assays, these compounds displayed good to excellent inhibition of root and shoot growth of rape (Brassica napus) and barnyard grass (Echinochloa crus-galli). nih.govnih.govresearchgate.net

For example, certain α-substituted indole-3-acetic acid derivatives showed inhibitory rates of 60–97% on the roots and shoots of these model plants. nih.govresearchgate.net Two particular compounds, designated as 10d and 10h in the study, were highly effective, with root inhibition rates for B. napus reaching 96% and 95%, respectively, at a concentration of 100 mg/L. nih.govnih.govresearchgate.net These compounds maintained high inhibition rates of 92% and 93% even at a lower concentration of 10 mg/L. nih.govnih.govresearchgate.net

The following table presents the herbicidal activity of selected indole-3-carboxylic acid derivatives on Brassica napus.

| Compound | Concentration (mg/L) | Root Inhibition (%) | Reference |

| 10d | 100 | 96 | nih.govresearchgate.net |

| 10h | 100 | 95 | nih.govresearchgate.net |

| 10d | 10 | 92 | nih.govresearchgate.net |

| 10h | 10 | 93 | nih.govresearchgate.net |

Mechanisms of Action

The diverse biological activities of this compound and its analogs can be attributed to several distinct mechanisms of action at the molecular level.

For herbicidal activity , the primary mechanism of action for indole-3-carboxylic acid derivatives is the mimicry of the plant hormone auxin. nih.gov These synthetic auxin mimics bind to the auxin receptor, Transport Inhibitor Response 1 (TIR1). nih.govnih.gov This binding facilitates the interaction between TIR1 and co-repressor Aux/IAA proteins, leading to the ubiquitination and subsequent degradation of these repressors. nih.gov The degradation of Aux/IAA proteins results in the elevated expression of auxin-responsive genes, which disrupts normal plant growth processes and ultimately leads to the death of the weed. nih.gov Unlike the natural auxin, indole-3-acetic acid (IAA), which is tightly regulated within the plant, these synthetic analogs are more stable and persistent, leading to their potent herbicidal effects. nih.gov

The antimicrobial mechanism of action for some bromo-indole derivatives appears to involve the disruption of bacterial membranes. mdpi.com For instance, certain indole-3-carboxamide-polyamine conjugates have been shown to perturb the bacterial membrane of both Gram-positive and Gram-negative bacteria, which is suggested as the basis for their intrinsic antimicrobial activity and their ability to potentiate other antibiotics. mdpi.com

The antioxidant properties of these compounds are primarily attributed to their ability to act as free radical scavengers. The indole nucleus, particularly when substituted with electron-donating groups, can donate a hydrogen atom or an electron to neutralize reactive oxygen species, thereby terminating damaging chain reactions. rsc.org The formation of a stable indolyl intermediate after radical quenching contributes to their efficacy. scbt.com

The mechanism of AMPK activation by indole acid analogs involves direct binding to the enzyme. nih.gov This interaction can cause an allosteric change in the enzyme's conformation, leading to its activation. Furthermore, this binding can protect the phosphorylated threonine residue in the activation loop from being dephosphorylated, thus sustaining the enzyme's active state. nih.gov This sustained activation of AMPK leads to downstream effects on cellular metabolism and energy homeostasis. nih.gov

Molecular Target Identification and Validation

The therapeutic potential of indole-3-carboxylic acid derivatives is rooted in their ability to interact with a variety of biological targets. Research has identified several key proteins and receptors whose activity is modulated by these compounds, validating them as targets for drug development.

One major area of investigation has been their role as kinase inhibitors. Analogs such as 5-bromoindole-2-carboxylic acid derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov Molecular docking studies confirmed that these compounds bind effectively to the EGFR tyrosine kinase domain, suggesting a mechanism for their anti-proliferative effects against various cancer cell lines. nih.gov Further extending this, certain indole-2-carboxamides have been developed as dual inhibitors, targeting both EGFR and Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov

Beyond kinases, indole-3-carboxylic acid derivatives have been designed as antagonists for other critical receptors. In the field of cardiovascular disease, novel derivatives have shown high nanomolar affinity for the angiotensin II receptor subtype 1 (AT1), a key regulator of blood pressure. nih.gov These compounds demonstrated potent antihypertensive effects in preclinical models, highlighting a different therapeutic application for the indole scaffold. nih.gov

In the context of antimicrobial research, indole-3-carboxylic acid conjugated with dipeptides has been found to target bacterial DNA gyrase and fungal lanosterol-14-alpha demethylase. rsc.org These enzymes are crucial for microbial survival, and their inhibition explains the observed antibacterial and antifungal activity of these conjugates. rsc.org Additionally, in agricultural science, indole-3-carboxylic acid derivatives have been developed as potential antagonists of the transport inhibitor response 1 (TIR1) auxin receptor protein, with the aim of creating novel herbicides. frontiersin.org

The following table summarizes the identified molecular targets for various analogs of this compound.

| Compound Class | Molecular Target(s) | Therapeutic Area |

| 5-Bromoindole-2-carboxylic Acid Derivatives | EGFR Tyrosine Kinase | Cancer |

| Indole-2-carboxamide Derivatives | EGFR, CDK2 | Cancer |

| Indole-3-carboxylic Acid Derivatives | Angiotensin II Receptor (AT1) | Hypertension |

| Indole-3-carboxylic Acid-Dipeptide Conjugates | DNA Gyrase, Lanosterol-14-alpha demethylase | Antimicrobial |

| Indole-3-carboxylic Acid Derivatives | Transport Inhibitor Response 1 (TIR1) | Agrochemical |

Protein Interaction Analysis (e.g., with AMPK α-subunit, β-subunit)

AMP-activated protein kinase (AMPK) is a crucial sensor of cellular energy status, playing a key role in metabolism and serving as a therapeutic target for metabolic diseases. AMPK is a heterotrimeric protein consisting of a catalytic α-subunit and regulatory β and γ subunits. nih.govnih.gov The α-subunit possesses the kinase domain, while the β-subunit acts as a scaffold, and the γ-subunit contains nucleotide-binding sites that sense the cellular AMP/ATP ratio. nih.govresearchgate.net

Research has demonstrated that novel indolic compounds can act as AMPK modulators. nih.gov Synthetic indole-2-carboxylate (B1230498) derivatives have been shown to promote the phosphorylation and activation of AMPK in human endothelial cells. nih.gov This activation is critical as it triggers a cascade of downstream events aimed at restoring cellular energy balance.

The interaction with AMPK subunits is key to the activation mechanism. Small molecule activators can bind to different subunits to allosterically activate the kinase. nih.gov For instance, some synthetic activators target the interface between the α and β subunits, while others, acting as AMP mimetics, bind to the γ-subunit. mdpi.com Studies on indolic modulators have shown they effectively activate AMPK, leading to the phosphorylation of its downstream targets, such as endothelial nitric oxide synthase (eNOS), which suggests a direct or indirect interaction with the AMPK complex. nih.gov The specific interactions of this compound itself with AMPK subunits have not been fully elucidated, but the activity of its analogs provides a strong basis for this line of investigation.

Signaling Pathway Modulation

The EGFR signaling cascade, which includes the downstream RAS/RAF/MEK/ERK pathway, is fundamental in regulating cell proliferation and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several studies have established that derivatives of indole-carboxylic acid are effective inhibitors of this pathway, primarily by targeting the EGFR itself.

Novel 5-bromoindole-2-carboxylic acid derivatives and 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides have been synthesized and shown to be potent inhibitors of both wild-type EGFR and its clinically relevant mutant forms, such as EGFRT790M. nih.govtandfonline.com The inhibitory activity of these compounds against EGFR leads to the suppression of cancer cell growth and the induction of apoptosis. nih.gov For example, compound 3a (a 5-bromoindole-2-carboxylic acid derivative) was found to inhibit EGFR tyrosine kinase activity, resulting in cell cycle arrest. nih.gov Similarly, indole-2-carboxamide derivatives 5f and 5g showed excellent inhibitory activity against the EGFRT790M mutant, with IC50 values in the low nanomolar range, comparable to the approved drug Osimertinib. tandfonline.com

Inhibition of EGFR directly blocks the activation of its downstream effectors, including MEK and ERK. However, the pathway is complex, featuring negative feedback loops. For instance, inhibition of MEK/ERK can sometimes lead to a compensatory activation of the PI3K/Akt pathway through relief of feedback inhibition on other receptor tyrosine kinases like HER2, which can dimerize with EGFR. nih.govnih.gov This highlights the intricate nature of signaling and the potential for indole-based EGFR inhibitors to have complex downstream effects beyond simple pathway blockade.

The table below shows the inhibitory concentrations (IC50) of selected indole analogs against EGFR.

| Compound | Target | IC50 (nM) | Cancer Cell Line |

| 5f (indole-2-carboxamide analog) | EGFRT790M | 9.5 ± 2 | - |

| 5g (indole-2-carboxamide analog) | EGFRT790M | 11.9 ± 3 | - |

| Osimertinib (Reference) | EGFRT790M | 8 ± 2 | - |

| 5d (indole-2-carboxamide analog) | EGFR | 89 ± 6 | - |

| 5e (indole-2-carboxamide analog) | EGFR | 93 ± 8 | - |

| Erlotinib (Reference) | EGFR | 80 ± 5 | - |

Autophagy is a cellular self-degradation process that is critical for removing damaged organelles and proteins to maintain homeostasis. A key step in autophagy is the conversion of the soluble protein Microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). nih.gov An increase in the LC3-II/LC3-I ratio is a widely accepted marker for the induction of autophagy.

The modulation of autophagy is a recognized therapeutic strategy, and indole compounds have been implicated in this process, often through their interaction with upstream signaling pathways. A primary mechanism for autophagy induction is the activation of AMPK, which, as established, is a target of indolic modulators. nih.gov Activated AMPK can induce autophagy through two main routes: direct phosphorylation and activation of Ulk1 (a key autophagy-initiating kinase) and indirect activation of Ulk1 by inhibiting its suppressor, the mammalian target of rapamycin (B549165) complex 1 (mTORC1). mdpi.com